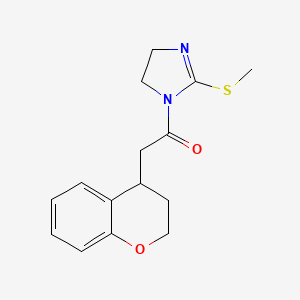
2-Indol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is a chemical compound with potential applications in scientific research. It is a synthetic organic compound that belongs to the class of indole derivatives. This compound has been synthesized by several methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 2-Indol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is not fully understood. However, it has been reported to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been reported to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Indol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone in lab experiments is its potential to exhibit multiple biological activities. This compound has been reported to exhibit anti-inflammatory, anti-tumor, and antimicrobial activities, making it a versatile tool for various research fields. However, one limitation of using this compound is its relatively low solubility in water, which may require the use of organic solvents for experimental purposes.
Direcciones Futuras
There are several future directions for the research on 2-Indol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone. One possible direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Conclusion
In conclusion, this compound is a synthetic organic compound with potential applications in scientific research. It has been synthesized by several methods and has shown promising results in various scientific studies. This compound has exhibited anti-inflammatory, anti-tumor, and antimicrobial activities, making it a versatile tool for various research fields. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of 2-Indol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been reported in several studies. One of the most common methods involves the reaction of indole-2-carboxylic acid with 2-methylsulfanyl-4,5-dihydroimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-Indol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has shown potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, anti-tumor, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
2-indol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-19-14-15-7-9-17(14)13(18)10-16-8-6-11-4-2-3-5-12(11)16/h2-6,8H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYDPDKMTXRNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

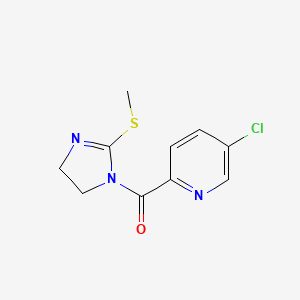


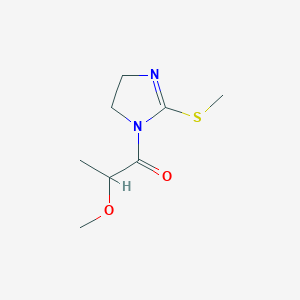
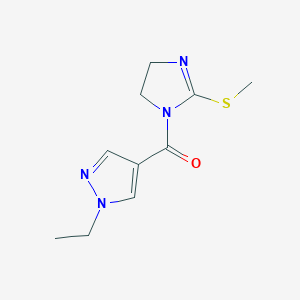
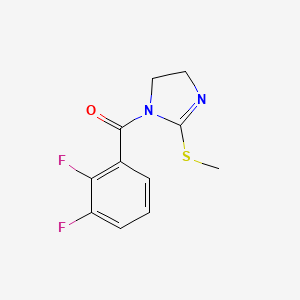

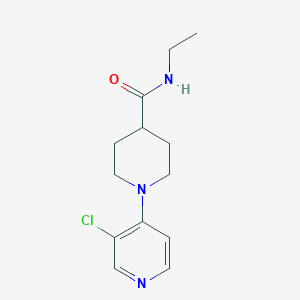
![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)
![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)

